molecular formula C16H19NO2 B13027147 Ethyl 2-(dimethylamino)-2-(naphthalen-1-yl)acetate

Ethyl 2-(dimethylamino)-2-(naphthalen-1-yl)acetate

Cat. No.: B13027147
M. Wt: 257.33 g/mol
InChI Key: GKOCZEPNEWRZAC-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)-2-(naphthalen-1-yl)acetate is an organic compound that belongs to the class of esters It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a dimethylamino group, which is a functional group containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(dimethylamino)-2-(naphthalen-1-yl)acetate typically involves the esterification of 2-(dimethylamino)-2-(naphthalen-1-yl)acetic acid with ethanol. This reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the reactants in the presence of the acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dimethylamino)-2-(naphthalen-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May be used in the study of biological pathways involving esters and amines.

    Industry: Used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)-2-(naphthalen-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(dimethylamino)-2-(phenyl)acetate
  • Ethyl 2-(dimethylamino)-2-(naphthalen-2-yl)acetate
  • Ethyl 2-(methylamino)-2-(naphthalen-1-yl)acetate

Comparison

Ethyl 2-(dimethylamino)-2-(naphthalen-1-yl)acetate is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to phenyl or other aromatic rings

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

ethyl 2-(dimethylamino)-2-naphthalen-1-ylacetate

InChI

InChI=1S/C16H19NO2/c1-4-19-16(18)15(17(2)3)14-11-7-9-12-8-5-6-10-13(12)14/h5-11,15H,4H2,1-3H3

InChI Key

GKOCZEPNEWRZAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC2=CC=CC=C21)N(C)C

Origin of Product

United States

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